![molecular formula C28H26FNO6 B11187605 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11187605.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, fluorobenzoyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the fluorobenzoyl group yields a fluorobenzyl derivative.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group, in particular, enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C28H26FNO6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO6/c1-34-21-6-4-5-19(16-21)25-24(26(31)18-8-10-20(29)11-9-18)27(32)28(33)30(25)14-13-17-7-12-22(35-2)23(15-17)36-3/h4-12,15-16,25,31H,13-14H2,1-3H3/b26-24- |
InChI Key |
HDZUOFCNJFXTEP-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC(=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.